molecular formula C8H5BrFNO4 B2706815 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid CAS No. 1785428-47-8

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid

Cat. No.: B2706815
CAS No.: 1785428-47-8
M. Wt: 278.033
InChI Key: AJRVYISUYCOAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrFNO4. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvents like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted phenylacetic acids.

    Reduction: Formation of 2-(5-Bromo-2-fluoro-4-aminophenyl)acetic acid.

    Oxidation: Formation of higher oxidation state derivatives of the acetic acid moiety.

Scientific Research Applications

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid involves its interaction with various molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)acetic acid
  • 2-(2,5-Dibromophenyl)acetic acid
  • 2-(5-Bromo-2-fluorophenyl)acetic acid

Uniqueness

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)6(10)3-7(5)11(14)15/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRVYISUYCOAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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